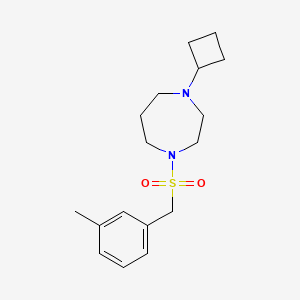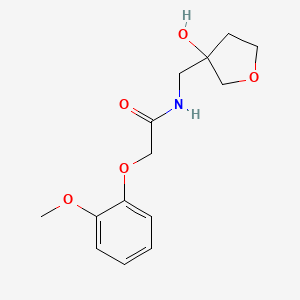
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as HET0016, is a small molecule inhibitor of the 20-HETE (20-hydroxyeicosatetraenoic acid) pathway. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke.
作用机制
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide works by inhibiting the production of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. 20-HETE is produced by the cytochrome P450 (CYP) enzyme system and plays a crucial role in various physiological and pathological processes, including blood pressure regulation, angiogenesis, inflammation, and cancer growth and metastasis. N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide specifically inhibits the CYP4A and CYP4F enzymes, which are responsible for the production of 20-HETE.
Biochemical and Physiological Effects
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has various biochemical and physiological effects depending on the disease or condition being studied. In cancer, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide inhibits the growth and metastasis of cancer cells and sensitizes them to chemotherapy and radiation therapy. In hypertension, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide reduces blood pressure by inducing vasodilation. In ischemic stroke, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide reduces brain damage and improves neurological function by reducing inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
One of the major advantages of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is its specificity for the CYP4A and CYP4F enzymes, which are responsible for the production of 20-HETE. This specificity makes it a valuable tool for studying the role of 20-HETE in various physiological and pathological processes. However, one of the limitations of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are various future directions for the study of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide. One area of research is the development of more potent and selective inhibitors of the 20-HETE pathway. Another area of research is the identification of biomarkers for predicting the response to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide treatment in cancer patients. Additionally, the role of 20-HETE in other diseases and conditions, such as diabetes and cardiovascular disease, should be further investigated. Finally, the development of more effective delivery methods for N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, such as nanoparticles or liposomes, could enhance its therapeutic potential.
合成方法
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 3-hydroxytetrahydrofuran-3-methanol with 2-methoxyphenol, followed by the reaction with chloroacetyl chloride and then with ammonium hydroxide. The final product is obtained through purification and crystallization processes. The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been described in detail in various publications.
科学研究应用
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been widely studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. Studies have shown that N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide inhibits the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells. N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research is hypertension. N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been shown to reduce blood pressure in animal models of hypertension. It works by inhibiting the production of 20-HETE, a potent vasoconstrictor, which leads to vasodilation and a decrease in blood pressure.
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has also been studied for its potential therapeutic applications in ischemic stroke. Studies have shown that N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide reduces brain damage and improves neurological function in animal models of ischemic stroke. It works by inhibiting the production of 20-HETE, which reduces inflammation and oxidative stress in the brain.
属性
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-18-11-4-2-3-5-12(11)20-8-13(16)15-9-14(17)6-7-19-10-14/h2-5,17H,6-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVRHHLYFAWBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B2899524.png)
![N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2899525.png)

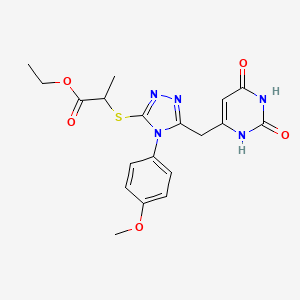
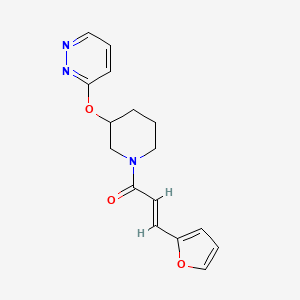
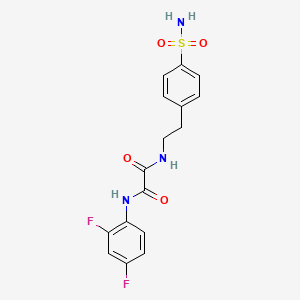
![6-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2899533.png)

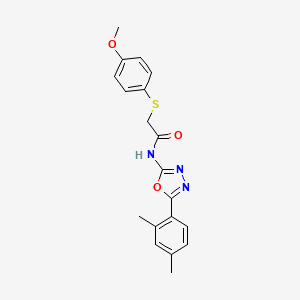
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2899537.png)
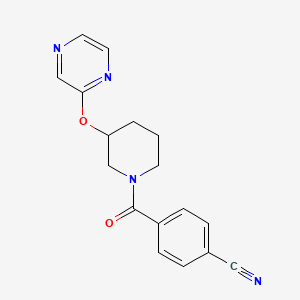
![2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2899541.png)
